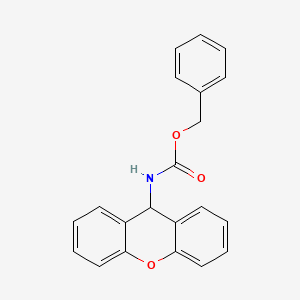

benzyl N-(9H-xanthen-9-yl)carbamate

説明

The exact mass of the compound benzyl 9H-xanthen-9-ylcarbamate is 331.12084340 g/mol and the complexity rating of the compound is 426. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality benzyl N-(9H-xanthen-9-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl N-(9H-xanthen-9-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

benzyl N-(9H-xanthen-9-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c23-21(24-14-15-8-2-1-3-9-15)22-20-16-10-4-6-12-18(16)25-19-13-7-5-11-17(19)20/h1-13,20H,14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZQIJYIHSCWFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2C3=CC=CC=C3OC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20979421 | |

| Record name | Benzyl hydrogen 9H-xanthen-9-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6331-77-7 | |

| Record name | NSC37348 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl hydrogen 9H-xanthen-9-ylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20979421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"benzyl N-(9H-xanthen-9-yl)carbamate" synthesis and characterization

Benzyl N-(9H-xanthen-9-yl)carbamate: Synthesis, Characterization, and Applications in Advanced Peptide Chemistry

Executive Summary

Benzyl N-(9H-xanthen-9-yl)carbamate (CAS: 6331-77-7) is a highly specialized chemical entity that integrates a tricyclic xanthene core with a benzyl carbamate (Cbz) moiety[1]. In modern drug development and combinatorial chemistry, this compound serves as a critical model for understanding the kinetics and stability of the 9-xanthenyl (Xan) protecting group. The Xan group is widely utilized in solid-phase peptide synthesis (SPPS) to mask the primary amide side chains of asparagine (Asn) and glutamine (Gln), preventing deleterious side reactions such as dehydration and diketopiperazine formation[2]. This whitepaper provides an authoritative guide on the synthesis, mechanistic pathways, and analytical characterization of benzyl N-(9H-xanthen-9-yl)carbamate.

Mechanistic Pathways & Synthesis Strategy

The synthesis of benzyl N-(9H-xanthen-9-yl)carbamate can be achieved via two primary orthogonal routes, depending on the availability of starting materials and the tolerance of the system to acidic or basic conditions[3].

-

Route A: Acid-Catalyzed Condensation (SN1 Pathway) This is the most direct and atom-economical route. It involves the reaction of xanthydrol (9H-xanthen-9-ol) with benzyl carbamate in the presence of an acid catalyst (e.g., acetic acid or trifluoroacetic acid). The mechanism relies on the protonation of the hydroxyl group of xanthydrol, followed by the elimination of water to generate a highly resonance-stabilized 9-xanthenyl carbocation. Benzyl carbamate then acts as a nucleophile, attacking the carbocation to form the C-N bond.

-

Route B: Acylation of 9-Aminoxanthene For systems where acidic conditions must be strictly avoided, the acylation of 9-aminoxanthene with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., using triethylamine) provides an alternative[1]. This proceeds via a standard nucleophilic acyl substitution mechanism.

Synthetic pathways for benzyl N-(9H-xanthen-9-yl)carbamate via condensation or acylation.

Detailed Experimental Protocol: Acid-Catalyzed Condensation

Reagents:

-

Xanthydrol (1.0 eq, 10 mmol, 1.98 g)

-

Benzyl carbamate (1.1 eq, 11 mmol, 1.66 g)

-

Glacial acetic acid (20 mL)

-

Trifluoroacetic acid (TFA) (0.1 eq, 1 mmol, 75 µL)

Step-by-Step Methodology & Causality:

-

Initiation: Dissolve xanthydrol and benzyl carbamate in 20 mL of glacial acetic acid in a 50 mL round-bottom flask equipped with a magnetic stirrer.

-

Causality: Acetic acid serves as both the solvent and a mild proton source. The addition of a catalytic amount of TFA accelerates the generation of the xanthenyl carbocation, driving the reaction forward.

-

-

Reaction Execution: Stir the mixture at room temperature (25°C) for 4–6 hours.

-

Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) solvent system. The disappearance of the xanthydrol spot (Rf ~0.4) and the emergence of a new, UV-active product spot (Rf ~0.6) validates the completion of the condensation.

-

-

Quenching and Extraction: Pour the reaction mixture into 100 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers sequentially with water (2 x 30 mL), saturated aqueous NaHCO3 (2 x 30 mL), and brine (30 mL).

-

Causality: The rigorous NaHCO3 wash is critical. It neutralizes residual acetic acid and TFA. Failing to quench the acid before concentration can lead to the premature, acid-catalyzed cleavage of the newly formed xanthenyl-nitrogen bond during solvent evaporation.

-

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue by recrystallization from hot ethanol or via flash column chromatography to yield the pure product as a white crystalline solid.

SN1 mechanism of acid-catalyzed condensation forming the xanthenyl carbamate.

Analytical Characterization

Rigorous characterization is required to confirm the structural integrity of the synthesized carbamate. The integration of the xanthene core with the Cbz group produces distinct spectral signatures[4].

Table 1: Quantitative Analytical Data and Diagnostic Significance

| Analytical Technique | Observed Value | Diagnostic Significance |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.05 (d, J = 8.5 Hz, 1H) | C9-Methine proton of the xanthene ring. The doublet splitting confirms coupling to the adjacent carbamate N-H proton. |

| ¹H NMR (400 MHz, CDCl₃) | δ 5.15 (s, 2H) | Benzylic CH₂ protons of the Cbz group, confirming the successful incorporation of the benzyl carbamate moiety. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 156.2 | Carbonyl carbon (C=O) of the carbamate linkage. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 46.8 | C9 sp³ carbon of the xanthene core. |

| IR Spectroscopy (ATR) | 3310 cm⁻¹ | N-H stretching vibration, indicative of a secondary carbamate. |

| IR Spectroscopy (ATR) | 1705 cm⁻¹ | C=O stretching vibration, characteristic of carbamate esters. |

| HRMS (ESI-TOF) | m/z 354.1101 [M+Na]⁺ | Confirms the molecular formula C₂₁H₁₇NO₃ (Calculated exact mass for [M+Na]⁺ is 354.1106). |

Applications in Peptide and Medicinal Chemistry

The utility of benzyl N-(9H-xanthen-9-yl)carbamate extends far beyond its existence as a standalone molecule. It is a foundational model for the 9-xanthenyl (Xan) protecting group strategy[2].

In Fmoc/tBu solid-phase peptide synthesis, primary amides (Asn, Gln) are highly susceptible to side reactions. The Xan group provides exceptional steric shielding and is uniquely tuned for acid lability. Because the xanthenyl carbocation is highly stable, the Xan group can be cleanly removed using 90% TFA alongside standard tert-butyl side-chain protecting groups[2]. Furthermore, the structural framework of the xanthenyl carbamate is the chemical predecessor to Sieber amide linkers used in combinatorial chemistry, which rely on the xanthenyl core to generate primary carboxamides upon cleavage from a solid support under mild acidic conditions[5].

Understanding the synthesis and stability of benzyl N-(9H-xanthen-9-yl)carbamate allows researchers to finely tune the electronic properties of xanthene derivatives, paving the way for novel photolabile protecting groups and advanced drug delivery linkers.

References

-

Journal of Medicinal Chemistry (ACS Publications) - Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases URL:[Link]

-

SciSpace - Amino Acid-Protecting Groups URL: [Link]

-

Combinatorial Chemistry Review - Solid Phase Synthesis - Carboxamide Linkers URL:[Link]

Sources

Whitepaper: The N-(9H-xanthen-9-yl) Carbamate Moiety: A Mechanism-Driven Approach to Selective Amine Protection in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic masking and unmasking of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry and drug development. This guide provides a detailed examination of the N-(9H-xanthen-9-yl) carbamate system as a highly acid-labile protecting group. We will dissect the mechanisms of its introduction and cleavage, present field-proven protocols, and discuss its role within orthogonal protection strategies. This document is designed to equip researchers with the foundational knowledge and practical insights required to leverage this versatile protecting group for the synthesis of complex, sensitive molecules.

The Imperative for Advanced Amine Protection

In multi-step synthesis, the nucleophilic and basic nature of amines necessitates their temporary deactivation to ensure reaction fidelity. The choice of a protecting group is a critical strategic decision, governed by its stability to a range of reaction conditions and, most importantly, the selectivity of its removal. An ideal protecting group should be cleavable under conditions that leave other sensitive functionalities, including other protecting groups, intact—a concept known as orthogonality.[1]

The N-(9H-xanthen-9-yl) group (Xan), typically introduced as a carbamate, has emerged as a superior choice for applications demanding exceptionally mild deprotection conditions. Its defining characteristic is its extreme acid lability, which surpasses that of many common amine protecting groups, including the widely used tert-butyloxycarbonyl (Boc) group.

The Core Mechanism: Stabilization of the Xanthenyl Cation

The utility of the xanthenyl group is intrinsically linked to the remarkable stability of the 9-xanthenyl cation that is formed during its acid-catalyzed cleavage. This carbocation is stabilized by the delocalization of the positive charge across the tricyclic aromatic system, which dramatically lowers the activation energy for its formation.

Mechanism of Protection: Installing the N-Xanthenyl Group

The N-(9H-xanthen-9-yl) group is typically introduced to an amine via SN1-type reaction with a suitable xanthydrol precursor in the presence of a catalytic amount of acid, such as trifluoroacetic acid (TFA).[2][3] For instance, Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protected asparagine and glutamine have been functionalized with Nω-xanthenyl groups through the acid-catalyzed reaction of appropriate xanthydrols.[4] The amine attacks the protonated xanthydrol, leading to the formation of the protected amine.

Alternatively, a pre-formed reagent like benzyl N-(9H-xanthen-9-yl)carbamate could serve as an aminating agent, though the direct reaction with xanthydrol is more commonly cited for this purpose.

Caption: General mechanism for the acid-catalyzed protection of amines using xanthydrol.

Mechanism of Deprotection: Acid-Triggered Cleavage

The hallmark of the N-xanthenyl group is its facile removal under very dilute acidic conditions. The mechanism is the reverse of the protection step: protonation of the nitrogen or ether oxygen is followed by the departure of the stabilized 9-xanthenyl cation.[3] This cation is then intercepted by a "scavenger" molecule present in the reaction mixture.

The resulting carbamic acid is unstable and spontaneously decarboxylates to liberate the free amine and carbon dioxide.[5]

Caption: Acid-catalyzed deprotection of an N-xanthenyl protected amine with a scavenger.

The Causality Behind Scavengers: The liberated 9-xanthenyl cation is a potent electrophile. In peptide synthesis, it can irreversibly alkylate electron-rich amino acid side chains, particularly tryptophan, leading to undesired byproducts.[4] Scavengers, such as triethylsilane (Et₃SiH) or thiols, are added to the deprotection cocktail to rapidly and irreversibly trap this cation, preventing side reactions and ensuring a clean conversion to the desired product.[2][3]

Experimental Protocols & Data

The protocols described herein are self-validating systems, incorporating in-process controls and purification steps to ensure high-fidelity outcomes.

Protocol for N-Xanthenyl Protection of an Amine

This protocol is adapted from methodologies for the protection of amino acid side chains.[4]

-

Dissolution: Dissolve the amine substrate (1.0 equiv) and 9-xanthydrol (1.1 equiv) in a suitable solvent such as acetic acid or a mixture of dioxane and water.

-

Acid Catalysis: Add a catalytic amount of concentrated acid (e.g., HCl or H₂SO₄) or up to 10% v/v of trifluoroacetic acid (TFA).

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting amine is complete.

-

Work-up: Quench the reaction by adding the mixture to a stirred solution of ice-cold water or a mild base like sodium bicarbonate solution.

-

Isolation: Collect the precipitated product by filtration, wash thoroughly with water, and dry under vacuum.

-

Purification: If necessary, purify the product by recrystallization or flash column chromatography.

Protocol for N-Xanthenyl Deprotection

This protocol is based on the highly selective cleavage conditions developed for solid-phase peptide synthesis.[2][3]

-

Dissolution: Dissolve the N-xanthenyl protected substrate in an appropriate solvent, typically dichloromethane (CH₂Cl₂).

-

Scavenger Addition: Add a scavenger, such as triethylsilane (Et₃SiH), to the solution (typically 0.5-5% v/v).

-

Deprotection: Add a dilute solution of trifluoroacetic acid (TFA) in CH₂Cl₂. The final TFA concentration is critical and dictates selectivity.

-

Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Upon completion, remove the solvent and excess acid in vacuo. Co-evaporation with toluene can aid in the removal of residual TFA.

-

Isolation & Purification: The resulting amine salt can be used directly or neutralized with a mild base and purified by standard methods (chromatography, recrystallization, or extraction).

Table 1: Comparative Deprotection Conditions for Xanthenyl Groups

| Reagent System | Scavenger | Typical Reaction Time | Selectivity & Comments | Reference |

| 1% TFA in CH₂Cl₂ | 0.5% Et₃SiH | 2 hours | Highly selective. Cleaves Xan groups while leaving most Boc and PAL anchors intact.[2][3] | [2][3] |

| 50% Acetic Acid in CH₂Cl₂ | None | 2-4 hours | Extremely mild conditions for highly sensitive substrates. | N/A |

| Iodine (I₂) | None | 1-2 hours | Oxidative deprotection, primarily used for S-Xanthenyl groups to form disulfide bonds directly.[3] | [3] |

Authoritative Grounding & Strategic Implementation

The N-xanthenyl group's primary advantage is its position at the high-lability end of the acid-cleavable protecting group spectrum. This allows for sophisticated, multi-layered orthogonal strategies. For example, a synthetic route could employ an N-Xan, an N-Boc, and an N-Cbz group on different amines within the same molecule.

Caption: Workflow for sequential deprotection in an orthogonal strategy.

This tiered lability enables the selective unmasking of one specific amine for further reaction, while the others remain protected, a technique that is indispensable in the synthesis of complex peptides and other nitrogen-containing natural products.[2][4]

Conclusion

The N-(9H-xanthen-9-yl) carbamate system provides a robust and highly selective method for amine protection. Its mechanism, rooted in the formation of a highly stabilized carbocation, allows for its removal under exceptionally mild acidic conditions. This feature, combined with a clear understanding of the need for scavengers, makes it a powerful tool for chemists. By integrating the N-xanthenyl group into well-designed orthogonal protection schemes, researchers can navigate complex synthetic pathways with enhanced precision and efficiency, accelerating the development of novel therapeutics and advanced materials.

References

-

Title: Novel S-Xanthenyl Protecting Groups for Cysteine and Their Applications for the N α -9-Fluorenylmethyloxycarbonyl (Fmoc) Strategy of Peptide Synthesis Source: ACS Publications URL: [Link]

-

Title: Synthesis of Benzyl carbamate Source: PrepChem.com URL: [Link]

-

Title: Novel S-Xanthenyl Protecting Groups for Cysteine and Their Applications for the Nα-9-Fluorenylmethyloxycarbonyl (Fmoc) Strategy of Peptide Synthesis Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Benzyl Carbamate Synthesis Source: Organic Syntheses URL: [Link]

-

Title: A highly selective protocol for the deprotection of BOC-protected amides and carbamates Source: Semantic Scholar URL: [Link]

-

Title: Mild and selective deprotection of carbamates with Bu4NF Source: Organic Chemistry Portal URL: [Link]

-

Title: Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis Source: PubMed URL: [Link]

-

Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

-

Title: Methods for the deprotective functionalization of carbamates enabling amide formation Source: ResearchGate URL: [Link]

-

Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Theoretical Studies on Carbamate Derivatives for Amine Protection: Mechanistic Insights and Computational Workflows

Executive Summary

In complex organic synthesis and solid-phase peptide synthesis (SPPS), the protection of highly reactive amine groups is a non-negotiable requirement. Carbamate derivatives—most notably tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc)—have emerged as the gold standard for amine protection due to their stability and orthogonal deprotection conditions[1].

This technical guide synthesizes recent advances in computational chemistry, specifically Density Functional Theory (DFT), to elucidate the thermodynamic and kinetic mechanisms governing carbamate protection and cleavage. By bridging theoretical potential energy surfaces with bench-top experimental protocols, this whitepaper provides researchers with a self-validating framework for designing and optimizing amine protection strategies.

The Chemical Causality of Carbamate Protection

The efficacy of the carbamate group (-NH-CO-O-R) stems from its unique electronic structure. The electron-withdrawing nature of the adjacent carboxyl group tames the intrinsic basicity and nucleophilicity of the nitrogen lone pair by delocalizing it into the carbonyl oxygen[1]. This resonance stabilization renders the protected amine inert to a wide variety of electrophilic and basic reaction conditions.

The true power of carbamates lies in their orthogonality . By altering the R group, chemists can dictate the specific mechanistic pathway required for deprotection:

-

Boc (R = tert-butyl): Cleaved via acidic conditions (e.g., Trifluoroacetic acid). The mechanism relies on the thermodynamic stability of the resulting tert-butyl cation[1].

-

Fmoc (R = 9-fluorenylmethyl): Cleaved via mild basic conditions (e.g., Piperidine). The mechanism is driven by the acidity of the fluorenyl proton, initiating an E1cB elimination[2].

Divergent deprotection pathways for Boc and Fmoc carbamate groups.

Theoretical Insights into Deprotection Pathways

Boc Deprotection: Acidic Cleavage and Tandem Reactions

The cleavage of the Boc group traditionally requires strong acids to protonate the carbamate oxygen, facilitating the departure of a tert-butyl cation. The resulting carbamic acid intermediate spontaneously decarboxylates to yield the free amine.

Recent theoretical studies have expanded the scope of Boc deprotection into greener, aqueous conditions. A 2023 DFT study utilizing the ωB3LYP/6-311+G(d,p) level of theory investigated a blue LED-induced tandem Boc-deprotection and alkylation in water[3]. The computational models revealed that the nucleophilic attack to form the intermediate is barrierless and highly exothermic (ΔG = −47.45 kcal/mol)[3]. The subsequent hydrolysis and decarboxylation to release t-butanol and CO₂ acts as the irreversible thermodynamic sink (ΔG = −38.63 kcal/mol), driving the reaction forward[3]. Alternative catalytic methods, such as iron(III)-mediated Boc cleavage, have also been mapped using B3LYP/Def2-SVP calculations, demonstrating metal-coordinated transition states that lower the activation barrier without requiring harsh acids.

Fmoc Deprotection: The E1cB Mechanism and DBF Scavenging

Unlike Boc, Fmoc deprotection is base-catalyzed. The mechanism is a classic E1cB (Elimination Unimolecular conjugate Base) reaction. The base abstracts the highly acidic proton at the 9-position of the fluorene ring, generating a stabilized carbanion. This intermediate rapidly collapses, expelling the carbamate leaving group and forming dibenzofulvene (DBF) and CO₂[2].

Theoretical and experimental causality dictates that the base must serve a dual purpose:

-

Proton Abstraction: It must be sufficiently basic (e.g., Piperidine, pKa ≈ 11.1) to initiate the E1cB pathway[4].

-

DBF Scavenging: DBF is a highly reactive electrophile. If left unchecked, it will react with the newly liberated primary amine, terminating peptide chain elongation[2]. The base must act as a nucleophile to scavenge DBF, forming a stable DBF-base adduct[2]. Computational studies modeling steric hindrance to solvation explain why secondary amines like piperidine and pyrrolidine are vastly superior to bulkier bases in this scavenging role[2].

Thermodynamic & Kinetic Modeling Data

To rationalize experimental choices, computational chemists extract Gibbs free energy (ΔG) and activation barriers (ΔG‡) from DFT models. Table 1 summarizes key theoretical parameters derived from recent literature.

Table 1: DFT-Calculated Thermodynamic Parameters for Carbamate Deprotection

| Protecting Group | Reaction Condition | Computational Level | Key Intermediate / Event | Calculated Energy (ΔG) | Ref |

| N-Boc | Aqueous / Blue LED | ωB3LYP/6-311+G(d,p) | Formation of Benzimidazolium | -47.45 kcal/mol | [3] |

| N-Boc | Aqueous / Blue LED | ωB3LYP/6-311+G(d,p) | Decarboxylation to Free Amine | -38.63 kcal/mol | [3] |

| N-Boc | Iron(III) Catalysis | B3LYP/Def2-SVP | Metal-coordinated Cleavage | Exothermic | |

| Fmoc | Secondary Amine | Implicit Solvation | E1cB / DBF Scavenging | Exothermic | [2] |

Self-Validating Methodologies

To ensure scientific integrity, both computational and experimental workflows must be designed as self-validating systems. Below are the standardized protocols for investigating carbamate chemistry.

Protocol 1: Computational DFT Workflow for Transition State Mapping

This protocol establishes the causality of a proposed deprotection mechanism by mathematically proving the connection between reactants and products.

-

Conformational Sampling: Generate starting conformers of the carbamate-protected amine using Molecular Mechanics (e.g., MMFF94) to identify the global energy minimum.

-

Geometry Optimization: Optimize the lowest-energy conformers using DFT (e.g., ωB3LYP or M06-2X) with a robust basis set (e.g., 6-311+G(d,p))[3].

-

Transition State (TS) Search: Employ the Berny algorithm to locate the TS. Self-Validation Check: Perform a frequency calculation. A true TS must exhibit exactly one imaginary frequency corresponding to the reaction coordinate (e.g., C-O bond cleavage).

-

Intrinsic Reaction Coordinate (IRC): Run an IRC calculation to ensure the identified TS smoothly and logically connects the reactant complex to the product complex.

-

Solvation Modeling: Apply a Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., water or DMF), extracting the final Gibbs free energy (ΔG).

Standard DFT computational workflow for transition state and thermodynamic modeling.

Protocol 2: Experimental Validation of Fmoc Deprotection & DBF Scavenging

This protocol experimentally validates the computational predictions regarding the efficiency of secondary amines in scavenging DBF[2].

-

Preparation: Dissolve the Fmoc-protected substrate (e.g., Fmoc-Phe-Ala-OH, 50 mg) in a 20% (v/v) solution of the target base (piperidine or pyrrolidine) in DMF[2].

-

Reaction Initiation: Agitate the solution at room temperature for exactly 30 minutes to allow for E1cB elimination and subsequent DBF scavenging[2].

-

Quenching: Self-Validation Check: Quench the reaction mixture by diluting 1:100 in an acidic HPLC mobile phase (e.g., 0.1% TFA in Acetonitrile/Water). This instantly protonates the base, halting the cleavage mechanism and freezing the kinetic state.

-

HPLC Analysis: Inject the sample into a Reverse-Phase HPLC system. Monitor absorbance at 210 nm (for peptide bonds) and 304 nm (specifically targeting the fulvene-adduct chromophore).

-

Data Interpretation: Quantify the area under the curve (AUC). A successful, high-fidelity deprotection will show >99% DBF-base adduct and <1% free DBF, validating that the base effectively prevented unwanted amine alkylation[2].

References

-

Rath, S., Mohanty, B., & Sen, S. (2023). "All-Aqueous" Tandem Boc-Deprotection and Alkylation of N-Bocbenzimidazole Derivatives under Visible Light with Alkyl Aryl Diazoacetates: Application to Site-Selective Insertion of Carbenes into the N-H Bond of Purines. The Journal of Organic Chemistry.[Link]

-

Kanzian, T., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.[Link]

-

Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (MDPI).[Link]

-

(2014). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III). RSC Advances.[Link]

-

Asano, K., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega.[Link]

-

Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.[Link]

Sources

Spectroscopic Characterization of N-Xanthenyl Carbamates: A Comprehensive Guide to NMR, IR, and MS Data Analysis

Executive Summary

N-Xanthenyl carbamates represent a highly specialized class of protected amines widely utilized in complex organic synthesis and solid-phase peptide synthesis (SPPS). The bulky, acid-labile xanthenyl moiety provides robust steric shielding of the carbamate nitrogen while allowing for exceptionally mild deprotection conditions[]. Derivatives such as the Sieber Amide resin and XAL (xanthenylamide) handles rely on this precise chemical architecture to synthesize C-terminal peptide amides[2]. This whitepaper provides an in-depth, authoritative analysis of the spectroscopic signatures (NMR, IR, MS) of N-xanthenyl carbamates, detailing the causality behind their spectral behavior and establishing self-validating protocols for their characterization.

Structural & Mechanistic Grounding

The spectroscopic properties of N-xanthenyl carbamates are inextricably linked to their chemical reactivity. The 9-position of the xanthene ring is highly susceptible to heterolytic C-N bond cleavage under acidic conditions. This lability is driven by the thermodynamic stability of the resulting xanthylium cation , a highly conjugated, resonance-stabilized aromatic system[3].

When analyzing these compounds, the stabilization of the xanthylium ion dictates not only the chemical cleavage mechanisms (e.g., using dilute trifluoroacetic acid)[2] but also the primary fragmentation pathways observed in mass spectrometry. Understanding this causality is critical for accurate spectral interpretation.

Fig 1. Acid-catalyzed cleavage mechanism of N-xanthenyl carbamates yielding the xanthylium cation.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The defining feature of an N-xanthenyl carbamate in 1 H NMR is the methine proton at the C-9 position. This proton is uniquely situated in a highly deshielded magnetic environment, flanked by two aromatic rings and directly bonded to the electronegative carbamate nitrogen. This combined anisotropic and inductive deshielding pushes the resonance downfield to approximately 6.0–6.2 ppm.

Self-Validating Diagnostic: In strictly anhydrous CDCl 3 , the 9-H signal appears as a doublet due to vicinal coupling ( 3J≈8−9 Hz) with the adjacent carbamate N-H. The introduction of D 2 O facilitates rapid deuterium exchange at the nitrogen, decoupling the spin system and collapsing the 9-H doublet into a sharp singlet. This exchange confirms both the presence of the secondary carbamate and the structural connectivity of the xanthenyl group.

Table 1: Representative NMR Data for N-Xanthenyl Carbamates (in CDCl 3 )

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment / Causality |

| 1 H | 6.00 – 6.20 | Doublet ( 3J≈8.5 Hz) | 1H | C9-H (Methine): Deshielded by aromatic rings and N. Collapses to singlet post-D 2 O exchange. |

| 1 H | 5.00 – 5.50 | Broad doublet/singlet | 1H | N-H (Carbamate): Broadened by quadrupolar relaxation of 14 N. Disappears post-D 2 O exchange. |

| 1 H | 7.05 – 7.40 | Multiplets | 8H | Aromatic Protons: Xanthene core. Complex splitting due to ortho/meta/para couplings. |

| 13 C | 45.0 – 50.0 | Singlet | 1C | C-9 (Methine Carbon): sp 3 hybridized, shifted downfield by adjacent heteroatom. |

| 13 C | 154.0 – 156.0 | Singlet | 1C | C=O (Carbamate Carbonyl): Highly diagnostic for the urethane linkage. |

| 13 C | 116.0 – 151.0 | Multiple singlets | 12C | Aromatic Carbons: C-O-C ipso carbons appear furthest downfield ( ∼ 151 ppm). |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The carbamate functional group exhibits a characteristic carbonyl (C=O) stretching frequency that is highly sensitive to hydrogen bonding and its steric environment. The bulky xanthenyl group restricts the conformational freedom of the carbamate, typically resulting in a sharp, strong absorption band.

Table 2: Diagnostic IR Absorption Bands (ATR/KBr)

| Wavenumber (cm −1 ) | Intensity | Vibrational Mode | Structural Significance |

| 3300 – 3420 | Medium, Broad | N-H Stretch | Confirms the secondary nature of the carbamate. |

| 1690 – 1720 | Strong, Sharp | C=O Stretch (Amide I) | Diagnostic for the carbamate carbonyl. Shifts lower if hydrogen-bonded. |

| 1500 – 1530 | Strong | N-H Bend (Amide II) | Coupled with C-N stretching. |

| 1240 – 1260 | Strong | C-O-C Asymmetric Stretch | Confirms the intact ether linkage of the xanthene core. |

Mass Spectrometry (MS)

The dominant fragmentation pathway of N-xanthenyl carbamates under both Electron Ionization (EI) and Electrospray Ionization (ESI) is the heterolytic cleavage of the C(9)-N bond. This process is entropically and enthalpically driven by the formation of the highly stable xanthylium cation (C 13 H 9 O + )[3]. The extended π -conjugation across the tricyclic system stabilizes the positive charge, resulting in an overwhelmingly intense base peak.

Table 3: Primary MS Fragmentation Ions (ESI-MS / EI-MS)

| m/z Value | Relative Abundance | Ion Identity | Causality / Mechanism |

| [M+H] + / [M+Na] + | Low to Moderate | Molecular Ion | Intact molecule. Often weak due to the high lability of the xanthenyl group. |

| 181.06 | 100% (Base Peak) | [C 13 H 9 O] + | Xanthylium Cation: Absolute diagnostic indicator. Formed via facile C-N bond heterolysis[3]. |

| [M - 180] + | Moderate | [R-NH-CO-OH] + | Complementary fragment representing the deprotected carbamate/amine species. |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and characterization of these compounds must follow stringent, self-validating protocols.

Protocol 1: Synthesis of N-Xanthenyl Carbamates via Xanthydrol Condensation

Causality: Xanthydrol is utilized as the xanthenyl donor. Under mildly acidic conditions, xanthydrol dehydrates to form the reactive xanthylium intermediate[4]. Glacial acetic acid is chosen as the solvent because it is acidic enough to generate the xanthylium ion but not strong enough to prematurely cleave the resulting N-xanthenyl carbamate product.

-

Reaction Setup: Dissolve 1.0 equivalent of the primary carbamate in glacial acetic acid (0.2 M concentration).

-

Activation: Add 1.1 equivalents of xanthydrol. Stir the mixture at room temperature for 2–4 hours.

-

Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc). The highly UV-active xanthydrol ( Rf≈0.4 ) will be consumed, and a new, intensely UV-active product spot will appear.

-

Isolation: Pour the reaction mixture into ice-cold water to precipitate the highly hydrophobic N-xanthenyl carbamate. Filter, wash with cold water, and dry under high vacuum.

Protocol 2: Spectroscopic Sample Preparation and Acquisition

Causality: NMR samples must be prepared in acid-free deuterated solvents. Chloroform-d (CDCl 3 ) can slowly degrade over time via photo-oxidation to produce trace DCl, which will rapidly and prematurely cleave the acid-labile N-xanthenyl group[].

-

Solvent Purification: Immediately prior to sample dissolution, filter 0.6 mL of CDCl 3 through a short plug of basic alumina (Brockmann Grade I) to remove any trace DCl.

-

Sample Preparation: Dissolve 10–15 mg of the purified N-xanthenyl carbamate in the neutralized CDCl 3 .

-

Acquisition: Acquire the 1 H NMR spectrum.

-

Validation Checkpoint 2 (D 2 O Exchange): Add 1 drop of D 2 O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The disappearance of the broad N-H peak at ∼ 5.2 ppm and the collapse of the 9-H doublet at ∼ 6.1 ppm into a singlet confirms the structural assignment.

Fig 2. Analytical workflow for the spectroscopic characterization of N-xanthenyl carbamates.

Sources

The Dual Utility of Benzyl N-(9H-Xanthen-9-yl)Carbamate: From Strategic Protection in Peptide Synthesis to Pharmacophore Scaffolding

Executive Summary In the landscape of medicinal chemistry and advanced organic synthesis, benzyl N-(9H-xanthen-9-yl)carbamate (CAS No. 6331-77-7) occupies a highly specialized niche[1]. Characterized by the fusion of a rigid, lipophilic 9H-xanthen-9-yl (Xan) core with a versatile benzyl carbamate (Cbz/Z) linkage, this compound serves a dual mandate. Synthetically, the xanthenyl moiety is a premier protecting group for challenging amino acids in solid-phase peptide synthesis (SPPS)[2]. Pharmacologically, xanthene-carbamate derivatives are emerging as privileged scaffolds capable of intercalating into hydrophobic enzyme pockets to treat oncological and infectious diseases[3][4]. This whitepaper dissects the structural causality, synthetic methodologies, and therapeutic potential of this unique chemical entity.

Structural & Mechanistic Profiling

The utility of benzyl N-(9H-xanthen-9-yl)carbamate is dictated by the distinct electronic properties of its two primary domains:

-

The Xanthenyl (Xan) Thermodynamic Sink: The 9H-xanthen-9-yl cation is exceptionally stable due to extensive resonance delocalization across the tricyclic dibenzo- γ -pyran system. This stabilization makes the C9 carbon highly susceptible to nucleophilic attack under acidic conditions, allowing it to act as an efficient, reversible protecting group[2][5].

-

The Carbamate Orthogonality: The benzyl carbamate linkage provides robust stability against basic conditions (e.g., piperidine used in Fmoc deprotection) while remaining highly sensitive to hydrogenolysis or strong acid cleavage[1][6].

When combined, these features create a molecule that is easily synthesized via acid-catalyzed condensation and can be strategically dismantled or modified without disrupting delicate molecular architectures[7].

Application in Advanced Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of the xanthenyl moiety is in Fmoc-SPPS, specifically for protecting the side-chain primary amides of Asparagine (Asn) and Glutamine (Gln)[2], as well as the thiol group of Cysteine (Cys)[8][9].

The Causality of Protection: During iterative peptide coupling, unprotected primary amides (Asn/Gln) are highly prone to dehydration, forming unwanted nitrile byproducts. By installing the bulky Xan group, the amide nitrogen is sterically shielded, completely suppressing dehydration[2][6]. For Cysteine, S-Xan protection prevents premature oxidation and unwanted disulfide bond formation during chain elongation[10].

The Causality of Deprotection: Because the xanthenyl cation is so stable, the Xan group is highly acid-labile. During global cleavage with Trifluoroacetic Acid (TFA), the Xan group is released. However, the resulting xanthenyl cation is a potent electrophile that can re-alkylate electron-rich residues like Tryptophan. To prevent this, silane scavengers (e.g., triethylsilane, Et3SiH) are employed to irreversibly reduce the cation to inert xanthene, driving the deprotection to absolute completion[8][9].

Workflow of Solid-Phase Peptide Synthesis utilizing Xan-protected amino acids.

Medicinal Chemistry & Pharmacophore Potential

Beyond its role as a transient protecting group, the xanthene-carbamate architecture is a privileged scaffold in drug discovery[5].

Oncology (Hsp90 Inhibition): The rigid, planar nature of the xanthene core allows it to intercalate tightly into hydrophobic enzyme pockets. Caged xanthone and xanthene derivatives containing carbamate scaffolds have demonstrated potent antiproliferative activity by binding to the ATP pocket of the Hsp90 ATPase domain. The carbamate moiety forms critical hydrogen bonds with active site residues. This inhibition destabilizes client proteins like HIF-1 α , leading to their proteasomal degradation and resulting in profound anti-angiogenic and tumor-suppressive effects[3].

Infectious Disease (Antitubercular Activity): Xanthene derivatives have also shown significant antitubercular activity against both replicating and dormant strains of Mycobacterium tuberculosis. Molecular docking studies reveal that these lipophilic scaffolds effectively inhibit thymidine monophosphate kinase (TMPKmt), a critical enzyme in bacterial DNA synthesis, making them prime candidates for lead optimization[4].

Mechanism of action for xanthene-carbamate derivatives acting as Hsp90 inhibitors.

Quantitative Data & Comparative Analysis

To understand why the xanthenyl group is preferred over traditional protecting groups in specific synthetic scenarios, we must compare their cleavage kinetics and side-reaction profiles[8][9][10].

| Protecting Group | Target Residues | Cleavage Cocktail (Standard) | Primary Advantage | Primary Disadvantage |

| Xan (9H-xanthen-9-yl) | Cys, Asn, Gln | TFA / CH₂Cl₂ / Et₃SiH (1:98.5:0.5) | Extremely rapid acidolysis; no detectable tryptophan alkylation when scavenged. | Highly acid-labile; requires strict control of scavenger equivalents. |

| Trt (Triphenylmethyl) | Cys, Asn, Gln | TFA / TIPS / H₂O (95:2.5:2.5) | Industry standard; highly stable during coupling. | Slower cleavage kinetics for Cys; higher risk of steric hindrance during synthesis. |

| Tmob (2,4,6-Trimethoxybenzyl) | Cys, Asn, Gln | TFA / Phenol / H₂O / Thioanisole | Excellent stability profile. | Prone to incomplete cleavage; scavengers like phenol are less effective. |

Experimental Protocols (Self-Validating Systems)

The following protocols outline the synthesis of the core compound and its subsequent application/deprotection in a peptide synthesis workflow.

Protocol A: Synthesis of Benzyl N-(9H-xanthen-9-yl)carbamate

Causality: This acid-catalyzed condensation relies on the protonation of xanthydrol to form the reactive xanthenyl cation, which is subsequently trapped by the nucleophilic nitrogen of benzyl carbamate[7].

-

Preparation: In a flame-dried round-bottom flask, suspend 1.0 equivalent of xanthydrol and 1.0 equivalent of benzyl carbamate in glacial acetic acid (0.2 M concentration).

-

Activation: Heat the suspension to 50 °C under a nitrogen atmosphere. The solution will turn a clear yellow as the xanthenyl cation forms.

-

Condensation: Maintain the reaction at 50 °C for 1 hour. A white precipitate (the product) will begin to form as the reaction proceeds, driving the equilibrium forward.

-

Isolation: Cool the mixture to 25 °C. Filter the resulting solid and wash sequentially with cold ethanol and diethyl ether.

-

Validation: Recrystallize from tetrahydrofuran/petroleum ether. Confirm product identity via ¹H-NMR (look for the distinct C9 methine proton singlet around δ 6.0 ppm).

Protocol B: Acidolytic Deprotection of Xan in SPPS

Causality: Triethylsilane (Et₃SiH) acts as a hydride donor, irreversibly reducing the cleaved xanthenyl cation to xanthene, preventing the re-alkylation of the peptide[9].

-

Resin Swelling: Transfer the completed resin-bound peptide (containing Xan-protected residues) to a fritted syringe. Swell in dichloromethane (DCM) for 15 minutes.

-

Cleavage Cocktail Preparation: Prepare a fresh solution of TFA / DCM / Et₃SiH in a ratio of 1.0 : 98.5 : 0.5 (v/v/v).

-

Deprotection: Add the cleavage cocktail to the resin. Agitate gently at 25 °C for exactly 2 hours.

-

Elution & Precipitation: Collect the filtrate into a centrifuge tube containing cold diethyl ether (10x volume of the filtrate) to precipitate the deprotected peptide.

-

Validation: Centrifuge to collect the peptide pellet. Wash twice with cold ether, dry under vacuum, and verify the complete removal of the Xan group (+181 Da mass shift) via LC-MS.

Sources

- 1. benzyl N-(9H-xanthen-9-yl)carbamate | 6331-77-7 | Benchchem [benchchem.com]

- 2. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. oatext.com [oatext.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

solubility and stability of "benzyl N-(9H-xanthen-9-yl)carbamate" in common solvents

An In-Depth Technical Guide to the Solubility and Stability of Benzyl N-(9H-xanthen-9-yl)carbamate

This guide provides a comprehensive technical overview of the solubility and stability of benzyl N-(9H-xanthen-9-yl)carbamate, a molecule of significant interest in synthetic chemistry, particularly in the realm of protecting group strategies for complex molecule synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this compound for its effective handling, application, and the design of synthetic routes.

Introduction: The Significance of Benzyl N-(9H-xanthen-9-yl)carbamate

Benzyl N-(9H-xanthen-9-yl)carbamate incorporates two key functional moieties: the benzyl carbamate (Cbz or Z) group and the 9-xanthenyl (Xan) group. The Cbz group is a well-established protecting group for amines, renowned for its stability under various conditions and its selective removal by catalytic hydrogenation. The xanthenyl group is also utilized as a protecting group, particularly for the side-chain amide functions of asparagine and glutamine in peptide synthesis, and is noted for its acid lability. The combination of these two groups in a single molecule suggests its potential as a specialized bifunctional reagent or as a protecting group with a unique stability profile.

A thorough understanding of the solubility and stability of benzyl N-(9H-xanthen-9-yl)carbamate is paramount for its successful application. Solubility dictates the choice of solvent systems for reactions, purification, and analytical characterization, while knowledge of its stability is crucial for designing reaction conditions that preserve the molecule's integrity and for its storage.

Physicochemical Properties and Molecular Structure

Benzyl N-(9H-xanthen-9-yl)carbamate is a large, aromatic molecule. Its structure, characterized by the rigid, tricyclic xanthene core and the benzylic group, suggests that it is likely a crystalline solid at room temperature. The presence of the carbamate linkage provides a degree of polarity and the capacity for hydrogen bond acceptance.

Figure 1: Structure of Benzyl N-(9H-xanthen-9-yl)carbamate.

Solubility Profile: An Inferential Analysis

-

Benzyl Carbamate: This compound is reported to be soluble in many organic solvents and moderately soluble in water.[1] It is often recrystallized from solvents like cyclohexane or mixtures such as ethyl acetate/hexane.[2]

-

Xanthene: The parent xanthene molecule is soluble in common organic solvents.[3]

-

N-Protected Amino Acids: The solubility of these compounds can vary significantly based on the protecting group and the amino acid side chain. For larger, more hydrophobic protected amino acids, solvents like dimethylformamide (DMF), formic acid, and hexafluoroisopropanol (HFIP) are often effective.[4][5]

Based on these related compounds, benzyl N-(9H-xanthen-9-yl)carbamate is expected to exhibit low solubility in water and non-polar aliphatic hydrocarbons due to its large, aromatic, and crystalline nature. Its solubility is likely to be higher in polar aprotic solvents that can effectively solvate the large aromatic system and the polar carbamate group.

Table 1: Inferred Solubility of Benzyl N-(9H-xanthen-9-yl)carbamate in Common Laboratory Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Very Low to Insoluble | The large hydrophobic xanthenyl and benzyl groups are expected to dominate, leading to poor solvation by highly polar, protic solvents. |

| Polar Aprotic | DMF, DMSO, Acetonitrile, Acetone | Moderate to High | These solvents are effective at solvating large, polarizable molecules and can interact favorably with the carbamate group. DMF and DMSO are likely to be good solvents.[6][7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are good at dissolving a wide range of organic compounds, including those with significant aromatic character. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | THF is expected to be a better solvent than diethyl ether due to its higher polarity. |

| Aromatic | Toluene, Benzene | Low to Moderate | Pi-stacking interactions between the solvent and the aromatic rings of the solute may enhance solubility. |

| Non-polar Aliphatic | Hexane, Cyclohexane | Insoluble | The high polarity of the carbamate group and the rigid structure are unlikely to be well-solvated by non-polar aliphatic solvents. |

Stability Profile: A Chemically-Grounded Assessment

The stability of benzyl N-(9H-xanthen-9-yl)carbamate is dictated by the chemical robustness of the benzyl carbamate and the N-xanthenyl linkages under various conditions.

pH Stability

-

Acidic Conditions: The N-xanthenyl (Xan) group is known to be acid-labile.[8] It is commonly used as a protecting group in peptide synthesis and is cleaved with strong acids like trifluoroacetic acid (TFA). Therefore, benzyl N-(9H-xanthen-9-yl)carbamate is expected to be unstable in acidic environments, leading to the cleavage of the N-C(xanthenyl) bond to release benzyl carbamate and the xanthenyl cation. The benzyl carbamate moiety itself is generally stable to acidic conditions used for the removal of other protecting groups like the Boc group.[9]

-

Neutral Conditions: The compound is expected to be stable at neutral pH. Carbamates, in general, are hydrolytically stable in the pH range of 2-12 under ambient conditions.[10]

-

Basic Conditions: Carbamates can undergo hydrolysis under strongly basic conditions.[11] However, N,N-disubstituted carbamates are generally more stable towards base-catalyzed hydrolysis than their N-monosubstituted counterparts.[12] The benzyl carbamate group is also known to be stable to basic conditions often used for the saponification of esters.[9][13] Therefore, benzyl N-(9H-xanthen-9-yl)carbamate is anticipated to be relatively stable under mild to moderately basic conditions.

Thermal Stability

While specific data is unavailable, large organic molecules with high melting points are often thermally stable to a certain extent. Decomposition would likely occur at elevated temperatures, potentially through the elimination of the benzyl or xanthenyl groups.

Photostability

Xanthene derivatives are known to be photoactive and are used as fluorescent dyes and photosensitizers.[14][15] The 9-xanthenylmethyl group has been investigated as a photocleavable protecting group for amines.[16] This suggests that benzyl N-(9H-xanthen-9-yl)carbamate may be sensitive to UV light, which could induce cleavage of the N-C(xanthenyl) bond. It is therefore advisable to store the compound in the dark and to protect reactions from direct light.

Proposed Experimental Workflow for Characterization

To empirically determine the solubility and stability of benzyl N-(9H-xanthen-9-yl)carbamate, the following workflow is proposed.

Figure 2: Proposed Experimental Workflow.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the synthesis and characterization of benzyl N-(9H-xanthen-9-yl)carbamate.

Synthesis of Benzyl N-(9H-xanthen-9-yl)carbamate

This proposed synthesis is adapted from procedures for the formation of benzyl carbamates and the introduction of the N-xanthenyl group.

Materials:

-

9-Xanthenamine (or a suitable precursor like 9-xanthydrol to be converted to the amine)

-

Benzyl chloroformate

-

Anhydrous, non-protic solvent (e.g., dichloromethane, THF)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Dissolve 9-xanthenamine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base such as triethylamine (1.2 eq) to the solution and stir.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

-

Characterize the purified product by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Determination of Solubility

Procedure:

-

Add an excess amount of the purified benzyl N-(9H-xanthen-9-yl)carbamate to a known volume (e.g., 1 mL) of the test solvent in a sealed vial.

-

Equilibrate the mixture at a constant temperature (e.g., 25 °C) with vigorous stirring for 24-48 hours to ensure saturation.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Quantify the concentration of the dissolved compound. The solubility is expressed in mg/mL or mol/L.

Assessment of pH Stability

Procedure:

-

Prepare stock solutions of benzyl N-(9H-xanthen-9-yl)carbamate in a suitable organic co-solvent (e.g., acetonitrile or DMSO).

-

Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).

-

Initiate the stability study by adding a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for analysis by HPLC.

-

Incubate the solutions at a constant temperature (e.g., 37 °C).

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Analyze the aliquots by a validated stability-indicating HPLC method to quantify the remaining amount of the parent compound and to detect the formation of any degradation products.

-

Plot the percentage of the remaining compound against time for each pH value to determine the degradation kinetics.

Conclusion

While direct experimental data for benzyl N-(9H-xanthen-9-yl)carbamate is scarce, a comprehensive profile of its solubility and stability can be reliably inferred from the well-documented behavior of its constituent chemical moieties. The compound is predicted to be soluble in polar aprotic and chlorinated solvents and to exhibit stability under neutral and basic conditions. Its primary liability is expected to be under acidic conditions and upon exposure to UV light, owing to the nature of the N-xanthenyl group. The experimental protocols provided in this guide offer a robust framework for the empirical validation of these inferred properties, enabling researchers to confidently utilize this compound in their synthetic endeavors.

References

-

Relative Stability of Formamidine and Carbamate Groups in the Bifunctional Pesticide Formetanate Hydrochloride. Journal of Agricultural and Food Chemistry. [Link]

-

Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Doctoral Dissertations. [Link]

-

Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of Pharmaceutical Sciences. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju. [Link]

-

Carbamates: Are they “Good” or “Bad Guys”? Revista Virtual de Química. [Link]

-

Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules. [Link]

-

The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Spiber Inc.. [Link]

-

Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Organic Letters. [Link]

-

The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules. [Link]

-

An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research. [Link]

-

Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of Benzyl carbamate. PrepChem.com. [Link]

-

BENZYL ISOPROPOXYMETHYL CARBAMATE. Organic Syntheses. [Link]

-

The 9-xanthenylmethyl group: A novel photocleavable protecting group for amines. Tetrahedron Letters. [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

-

The optical properties of 9-amino-9H-xanthene derivatives in different pH and their application for biomarkers in lysosome and mitochondria. ResearchGate. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

-

Ultrasound-assisted green synthesis of functionalised xanthene derivatives. Beilstein Archives. [Link]

-

Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society. [Link]

-

Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. RSC Advances. [Link]

-

Xanthene. Wikipedia. [Link]

-

Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis. Peptide Research. [Link]

-

Protecting Groups. Organic Chemistry Portal. [Link]

-

From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones. Molecules. [Link]

-

Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett. [Link]

-

Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Science of Synthesis. [Link]

-

Synthesis and Antioxidant Activity of N′-(9H-Xanthen-9-yl)carbohydrazides. ResearchGate. [Link]

-

Cleavage of the carbamate group and determination of absolute configurations. ResearchGate. [Link]

-

Protecting group-free method for synthesis of N-glycosyl carbamates and an assessment of the anomeric effect of nitrogen in the carbamate group. Carbohydrate Research. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Xanthene - Wikipedia [en.wikipedia.org]

- 4. spiber.inc [spiber.inc]

- 5. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel N omega-xanthenyl-protecting groups for asparagine and glutamine, and applications to N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BJOC - Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives [beilstein-journals.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

A Technical Guide to Protecting Group Strategies in Multi-Step Synthesis

Authored by: Senior Application Scientist

Abstract

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision.[1][2] This guide provides an in-depth analysis of the principles and practices of protecting group chemistry for researchers, scientists, and professionals in drug development. We will explore the causal logic behind the selection, application, and removal of these temporary moieties, emphasizing the critical concepts of chemoselectivity and orthogonality.[3][4] Detailed, field-proven protocols and illustrative diagrams are provided to serve as a practical resource for laboratory applications.

The "Why": The Imperative for Functional Group Protection

In the intricate chess game of multi-step synthesis, each functional group on a molecule represents a potential point of reaction. The challenge arises when a desired transformation at one site is compromised by the reactivity of another functional group elsewhere in the molecule.[5] Protecting groups act as temporary shields, selectively masking a reactive center to prevent it from participating in undesired side reactions.[2][6] This strategy is indispensable for achieving chemoselectivity , the preferential reaction of one functional group in the presence of others.[4][7]

Consider the reduction of a keto-ester. While a powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the ester, there is no common reagent that can selectively reduce the ester in the presence of the ketone.[4] To achieve this, the more reactive ketone is first protected, typically as an acetal, which is inert to hydride reagents.[3][8][9] Following the reduction of the ester, the protecting group is removed, regenerating the ketone.[3][9] This two-step protection/deprotection sequence, while adding to the total step count, is often the only viable path to the desired product.[4]

The "How": Core Principles of a Successful Protecting Group Strategy

An ideal protecting group must satisfy a stringent set of criteria to be synthetically useful:[4][5][10]

-

Ease and Selectivity of Introduction: The protecting group should be introduced readily and in high yield, specifically targeting the desired functional group.[4]

-

Stability: It must be robust enough to withstand the reaction conditions of subsequent synthetic steps.[4][11]

-

Ease and Selectivity of Removal: The deprotection step should be high-yielding and occur under mild conditions that do not affect other functional groups in the molecule.[4]

The following diagram illustrates the fundamental workflow of a protecting group strategy:

Caption: General workflow of a protecting group strategy.

The "Which": A Survey of Common Protecting Groups

The choice of protecting group is dictated by the nature of the functional group to be protected and the reaction conditions it must endure.

3.1 Protecting Groups for Alcohols

Alcohols are among the most frequently protected functional groups in organic synthesis.[6] Common strategies involve their conversion into ethers, esters, or acetals.[3][12]

-

Silyl Ethers: These are widely used due to their ease of formation, varied stability, and mild cleavage conditions. The steric bulk of the silicon substituents influences their stability.[12]

-

Trimethylsilyl (TMS): Readily cleaved, often during aqueous workup.

-

tert-Butyldimethylsilyl (TBDMS): More stable than TMS, withstands a broader range of non-acidic conditions.[13][14] Cleaved by fluoride ions (e.g., TBAF) or strong acid.[3][14]

-

tert-Butyldiphenylsilyl (TBDPS): Even more robust than TBDMS due to increased steric hindrance.[12]

-

-

Ethers:

-

Esters: Acetate and benzoate esters can protect alcohols and are removed by hydrolysis under basic conditions.

| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition(s) | Stability |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole, DMF | TBAF; a mild acid | Stable to base, mild acid, many oxidizing/reducing agents |

| Benzyl Ether | Bn | BnBr, NaH, THF | H₂, Pd/C | Stable to strong acids/bases, many oxidizing/reducing agents |

| Methoxymethyl Ether | MOM | MOM-Cl, DIPEA, DCM | Mild acid (e.g., HCl in MeOH) | Stable to base, nucleophiles, many oxidizing/reducing agents |

| Tetrahydropyranyl Ether | THP | DHP, p-TsOH (cat.), DCM | Mild acid (e.g., aq. AcOH) | Stable to base, nucleophiles, many oxidizing/reducing agents |

3.2 Protecting Groups for Amines

The nucleophilicity of amines often necessitates their protection.[11] Carbamates are the most common class of amine protecting groups.[8][11]

-

tert-Butoxycarbonyl (Boc): A cornerstone of peptide synthesis, it is stable to base and nucleophiles but easily removed with moderate to strong acids (e.g., TFA).[8][11][16]

-

Fluorenylmethyloxycarbonyl (Fmoc): Also central to peptide synthesis, it is stable to acid but cleaved by mild bases, typically a solution of piperidine in DMF.[3][16]

-

Benzyl Carbamate (Cbz or Z): Stable to acid and base, it is typically removed by hydrogenolysis.

| Protecting Group | Abbreviation | Protection Reagent(s) | Deprotection Condition(s) | Stability |

| tert-Butoxycarbonyl | Boc | Boc₂O, Base (e.g., DIPEA) | Strong acid (e.g., TFA) | Stable to base, hydrogenolysis, nucleophiles |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu or Fmoc-Cl, Base | 20% Piperidine in DMF | Stable to acid, hydrogenolysis |

| Benzyl Carbamate | Cbz (or Z) | Cbz-Cl, Base | H₂, Pd/C | Stable to acid, mild base |

3.3 Protecting Groups for Carbonyls (Aldehydes & Ketones)

Aldehydes and ketones are typically protected as acetals or ketals, which are inert to nucleophiles and bases.[6][12]

-

Acetals/Ketals: Formed by reacting the carbonyl with a diol (e.g., ethylene glycol) under acidic conditions.[8][9] They are stable to basic, nucleophilic, and reducing agents but are readily hydrolyzed back to the carbonyl with aqueous acid.[12]

| Protecting Group | Protection Reagent(s) | Deprotection Condition(s) | Stability |

| 1,3-Dioxolane/1,3-Dioxane | Ethylene glycol or 1,3-Propanediol, Acid catalyst | Aqueous acid (e.g., HCl, p-TsOH) | Stable to bases, nucleophiles, organometallics, hydrides |

3.4 Protecting Groups for Carboxylic Acids

Carboxylic acids are often protected as esters to mask their acidity and prevent them from acting as nucleophiles.[8]

-

Methyl/Ethyl Esters: Simple to form (Fischer esterification) and are typically removed by saponification (e.g., NaOH, H₂O).

-

Benzyl Esters: Formed using benzyl alcohol and an acid catalyst. They offer the advantage of being removable by neutral hydrogenolysis conditions, which is useful for base-sensitive molecules.[8]

-

tert-Butyl Esters: Stable to base but cleaved under acidic conditions (e.g., TFA).

| Protecting Group | Protection Reagent(s) | Deprotection Condition(s) | Stability |

| Methyl/Ethyl Ester | MeOH or EtOH, Acid catalyst | NaOH or LiOH, H₂O/THF | Stable to mild acid, many oxidizing/reducing agents |

| Benzyl Ester | Benzyl alcohol, Acid catalyst | H₂, Pd/C | Stable to acid and base |

| tert-Butyl Ester | Isobutylene, Acid catalyst | Strong acid (e.g., TFA) | Stable to base, hydrogenolysis |

Advanced Strategy: The Power of Orthogonal Protection

In the synthesis of complex molecules with multiple, similar functional groups, such as peptides or oligosaccharides, a more sophisticated strategy is required.[1][3] Orthogonal protection is a powerful concept where multiple protecting groups are used, each of which can be removed by a specific set of reagents without affecting the others.[3][9][11][17]

A classic example is in solid-phase peptide synthesis (SPPS), where three classes of protecting groups are often employed:[17]

-

α-Amino protection (Temporary): An Fmoc group, removed at each cycle with a base (piperidine).

-

Side-chain protection (Permanent): Acid-labile groups like Boc or t-butyl ethers, which remain intact during chain elongation.

-

Linker to solid support: Cleaved at the end of the synthesis under different conditions, often strong acid (TFA).

This three-dimensional strategy allows for the selective deprotection and reaction at specific sites within a growing, complex molecule.[3][17]

Caption: Orthogonal protection scheme in Fmoc-based SPPS.

Field-Proven Protocols: A Practical Guide

The following sections provide standardized, step-by-step protocols for common protection/deprotection sequences.

5.1 Protocol: TBDMS Protection of a Primary Alcohol

Objective: To selectively protect a primary alcohol as its tert-butyldimethylsilyl ether.

Methodology:

-

Dissolve the alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Add imidazole (1.5 eq) to the solution and stir until dissolved.

-

Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel).

5.2 Protocol: Acid-Catalyzed Deprotection of a TBDMS Ether

Objective: To remove a TBDMS protecting group to regenerate the alcohol.

Methodology:

-

Dissolve the TBDMS-protected alcohol in a 4:1:1 mixture of acetic acid, tetrahydrofuran (THF), and water.

-

Stir the reaction at room temperature for 8-16 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography if necessary.

5.3 Protocol: Boc Protection of a Primary Amine

Objective: To protect a primary amine as its tert-butoxycarbonyl derivative.

Methodology:

-

Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Add a base such as triethylamine (TEA, 1.2 eq) or aqueous NaOH solution to maintain a basic pH.

-

Stir vigorously at room temperature for 2-12 hours, monitoring by TLC.

-

If using an organic solvent, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

If using an aqueous system, extract the product with an organic solvent (e.g., ethyl acetate). Wash, dry, and concentrate the organic extracts.

-

Purify the product by crystallization or column chromatography.

5.4 Protocol: TFA-Mediated Deprotection of a Boc Group

Objective: To deprotect a Boc-protected amine using trifluoroacetic acid.

Methodology:

-

Dissolve the Boc-protected amine in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 5-10 eq, often used as a 25-50% solution in DCM) dropwise.

-

Stir the reaction at 0 °C to room temperature for 30-90 minutes, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

-

Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.

-

The resulting amine trifluoroacetate salt can be used directly or neutralized by washing with a mild base (e.g., saturated NaHCO₃) during an aqueous workup.

Conclusion: The Strategic Imperative

Protecting group chemistry, while adding steps to a synthesis, provides an indispensable level of control, enabling the construction of highly complex and valuable molecules.[2][4] The judicious selection of protecting groups, guided by the principles of stability and orthogonality, is a critical skill for any synthetic chemist.[18] A deep understanding of the causality behind these choices—why a particular group is chosen for a specific transformation—separates routine synthesis from elegant and efficient molecular design. This guide serves as a foundational resource, but the ultimate expertise lies in the thoughtful application of these principles to solve unique synthetic challenges in drug discovery and development.

References

-

Wikipedia. Protecting group. [Link]

-

Institute of Chemistry Ceylon. Protecting Groups in Organic Synthesis. [Link]

-

Neliti. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

PubMed. Incorporation of Protecting Groups in Organic Chemistry: A Mini-Review. [Link]

-

Scribd. Unit 1. Chemoselectivity and Protecting Groups | PDF | Ester | Alkene. [Link]

-

ACS Publications. Protecting Group Strategies in Natural Product Biosynthesis. [Link]

-

ChemTalk. Protecting Groups in Organic Synthesis. [Link]

-

ACS Publications. Protecting Groups in Solid-Phase Organic Synthesis | ACS Combinatorial Science. [Link]

-

Semantic Scholar. PROTECTING GROUP STRATEGIES IN ORGANIC SYNTHESIS. [Link]

-

Organic Chemistry Portal. Protective Groups. [Link]

-

WILLINGDON COLLEGE, SANGLI. Protection and deprotection. [Link]

-

chemeurope.com. Protecting group. [Link]

-

PMC. Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

-

Jack Westin. Protecting Groups - Organic Chemistry. [Link]

-

PubMed. Protecting Group Strategies in Natural Product Biosynthesis. [Link]

-

Scribd. Protecting Group Strategies in Synthesis | PDF | Ester | Ether. [Link]

-

Chemistry LibreTexts. Protecting Groups. [Link]

-

University of Windsor. Alcohol Protecting Groups. [Link]

Sources

- 1. Incorporation of Protecting Groups in Organic Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]